4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

This chiral pyrimidine building block features a differential electrophilicity at the C4 and C6 positions, enabling stepwise orthogonal functionalization for efficient library synthesis. The saturated tetrahydrofuran-3-yl group introduces a unique stereocenter and modulates physicochemical properties, making it a valuable scaffold for developing enantiomerically enriched kinase inhibitors or investigating structure-activity relationships in herbicide safeners.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
CAS No. 1341502-86-0
Cat. No. B6615772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine
CAS1341502-86-0
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1COCC1C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h3,5H,1-2,4H2
InChIKeyKIYBIZPTCWNELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine (CAS 1341502-86-0): Heterocyclic Intermediate for Kinase-Targeted Library Synthesis and Crop Protection Development


4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine is a halogenated pyrimidine derivative characterized by two chloro substituents at the 4- and 6-positions and a saturated tetrahydrofuran-3-yl moiety at the 2-position, with a molecular formula of C₈H₈Cl₂N₂O and a molecular weight of 219.07 g/mol . The compound is commercially available at 95% purity and belongs to the broader class of 4,6-dichloropyrimidine building blocks widely employed as synthetic intermediates for the preparation of kinase inhibitors, anti-inflammatory agents, and agrochemicals [1]. The tetrahydrofuran-3-yl substituent introduces a chiral center and oxygen-containing heterocyclic character that modulates physicochemical properties distinct from aromatic 2-substituents (e.g., phenyl or furyl) [2].

Why 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine Cannot Be Replaced by Common 4,6-Dichloropyrimidine Analogs


The C2 substituent on 4,6-dichloropyrimidine cores fundamentally dictates synthetic trajectory, downstream biological target engagement, and physicochemical properties. Structure-activity relationship (SAR) studies have established that subtle variations in C2 substituents (e.g., phenyl vs. tetrahydrofuran-3-yl vs. furyl) produce divergent biological response profiles. For example, in fenclorim (4,6-dichloro-2-phenylpyrimidine) and its analogs, the C2 phenyl group confers a rapid xenobiotic response in plants with selective induction of sulfur and phenolic metabolism, whereas replacement of one chloro with a methyl group shifts the response to a slower, less targeted pathway [1]. Similarly, the saturated tetrahydrofuran ring distinguishes this compound from aromatic furan analogs (e.g., 4,6-dichloro-2-(furan-3-yl)pyrimidine), affecting electronic character (sp³ vs. sp² carbon hybridization), conformational flexibility, hydrogen bonding capacity, and metabolic stability . The tetrahydrofuran-3-yl moiety introduces a chiral center not present in phenyl or furyl analogs, creating stereochemical complexity that can be exploited for enantioselective synthesis and differentiated biological target interactions [2].

Quantitative Differentiation Evidence for 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine


Synthetic Versatility: Dual Chloro Leaving Groups Enable Sequential Nucleophilic Aromatic Substitution for Diverse Derivative Libraries

The compound possesses two reactive C–Cl bonds at the 4- and 6-positions of the pyrimidine ring, both capable of undergoing nucleophilic aromatic substitution (SNAr). This dual chloro functionality provides a strategic synthetic advantage over mono-chloro or non-chlorinated pyrimidine analogs, enabling sequential, regioselective functionalization for the construction of structurally diverse compound libraries [1]. In contrast, comparator 4,6-dichloro-2-phenylpyrimidine (fenclorim) is primarily employed in its native form as a safener without extensive derivatization of the phenyl group [2]. The C4 chlorine in 4,6-dichloropyrimidine systems exhibits greater electrophilicity than C6 due to resonance stabilization of the anionic Meisenheimer complex [1], allowing for controlled, stepwise substitution.

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

Kinase Inhibitor Scaffold Potential: 4,6-Dichloropyrimidine Core Demonstrates Sub-5 µM Cellular Activity in Immune-Modulated Nitric Oxide Inhibition

The 4,6-dichloropyrimidine core serves as a privileged scaffold for kinase and enzyme inhibition. In a series of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, all compounds strongly inhibited nitric oxide (NO) production with IC50 values below 5 µM in most cases, with the 5-sec-butyl analog achieving an IC50 of 2.57 µM [1]. In contrast, the unsubstituted 5-position derivative exhibited the lowest activity at IC50 = 11.49 µM, demonstrating that the core scaffold provides a modifiable platform where substituent variation tunes potency by approximately 4.5-fold [1]. This class-level evidence supports the target compound as a viable starting material for structure-activity relationship (SAR) campaigns, with the tetrahydrofuran-3-yl group offering additional diversification potential not present in simpler alkylamino analogs [2].

Inflammation Nitric Oxide Inhibition Immunomodulation

Anticancer Activity of 4,6-Dichloropyrimidine-Derived Chalcone Hybrids: IC50 of 91.36 µM Against A549 Lung Cancer Cells

The 4,6-dichloropyrimidine scaffold, when elaborated into chalcone hybrids, exhibits measurable anticancer activity. In a 2024 study, a series of 4,6-dichloropyrimidine chalcone derivatives were evaluated for cytotoxicity against A549 lung adenocarcinoma cells via MTT assay. The most potent derivative, compound 1c-thiourea, displayed an IC50 of 91.36 µM, while compound 1d-urea exhibited an IC50 of 128.14 µM [1]. In contrast, the 4,6-dichloropyrimidine core alone, without chalcone elaboration, is not intrinsically cytotoxic and serves primarily as a synthetic building block. The target compound 4,6-dichloro-2-(tetrahydrofuran-3-yl)pyrimidine offers a C2 tetrahydrofuran handle orthogonal to the chalcone functionalization strategy, enabling hybrid molecules with differentiated substitution patterns compared to 2-unsubstituted or 2-aryl analogs [2]. Fluorescence quenching studies with human serum albumin (HSA) further confirmed strong binding affinity and spontaneous complex formation (negative ΔG°), supporting drug-like properties [1].

Anticancer Chalcone Hybrids Lung Cancer

Herbicide Safener SAR: C2 Phenyl vs. C2 Tetrahydrofuran Dictates Xenobiotic Response Kinetics and Pathway Selectivity

Comparative transcriptomics of fenclorim (4,6-dichloro-2-phenylpyrimidine) versus 4-chloro-6-methyl-2-phenylpyrimidine revealed that subtle structural changes at the pyrimidine core dictate both the kinetics and selectivity of the plant xenobiotic response (XR). Fenclorim elicited a rapid XR characterized by selective induction of sulfur and phenolic metabolism pathways, whereas the 4-chloro-6-methyl analog triggered a slower response lacking this pathway selectivity [1]. Critically, only fenclorim derivatives that produced a rapid XR proved effective at increasing herbicide tolerance (safening) in rice [1]. The target compound 4,6-dichloro-2-(tetrahydrofuran-3-yl)pyrimidine replaces the C2 phenyl group with a saturated tetrahydrofuran-3-yl moiety. This substitution is expected to alter electrophilicity, hydrogen bonding capacity, and metabolic stability relative to fenclorim, offering a distinct pharmacological profile for safener development or as a negative control in XR pathway studies [2].

Agrochemicals Herbicide Safeners Xenobiotic Response

Chiral Tetrahydrofuran Moiety Introduces Stereochemical Complexity Absent in Planar Aromatic Analogs

The tetrahydrofuran-3-yl group at the C2 position contains a chiral center at C3 of the tetrahydrofuran ring, a structural feature absent in planar aromatic C2 substituents such as phenyl (fenclorim), furyl, or thienyl groups . This stereocenter introduces chirality into the pyrimidine core, enabling the compound to serve as a starting material for enantioselective synthesis and as a chiral building block for asymmetric ligand design. In closely related compounds, such as (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, chiral separation successfully isolated the R-enantiomer, demonstrating the utility of tetrahydrofuran-substituted pyrimidines in generating stereochemically defined compounds [1]. In contrast, fenclorim and 4,6-dichloro-2-(furan-3-yl)pyrimidine are achiral and cannot be used for stereochemical diversification without additional synthetic steps [2].

Chiral Synthesis Stereochemistry Enantioselective Chemistry

Recommended Application Scenarios for 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine Based on Evidence


Parallel Synthesis of Diverse Kinase Inhibitor Libraries via Sequential SNAr at C4 and C6

Medicinal chemistry teams seeking to generate structurally diverse kinase inhibitor libraries can leverage the differential electrophilicity of the C4 and C6 chloro substituents for orthogonal, stepwise functionalization. The C4 chlorine exhibits greater electrophilicity than C6 due to resonance stabilization of the anionic Meisenheimer complex [1], allowing controlled introduction of first-generation diversity elements (amines, alkoxides, thiols) at C4, followed by second-generation diversity at C6. This sequential substitution strategy reduces the number of synthetic steps compared to symmetric dichloro scaffolds lacking differential reactivity. The tetrahydrofuran-3-yl group at C2 remains intact throughout C4/C6 derivatization, providing a chiral handle for late-stage functionalization or for modulating physicochemical properties such as LogP and solubility [2].

Chiral Building Block for Asymmetric Synthesis of CDK and JAK Inhibitor Candidates

Given the prominence of pyrimidine scaffolds in FDA-approved cyclin-dependent kinase (CDK) inhibitors (e.g., palbociclib, ribociclib) and Janus kinase (JAK) inhibitors [1], the chiral tetrahydrofuran-3-yl moiety offers a unique vector for generating enantiomerically enriched inhibitor candidates. The compound can serve as a starting material for the synthesis of chiral pyrimidine derivatives with potential enantioselective kinase inhibition profiles. In contrast to achiral C2-phenyl or C2-furyl analogs, the stereocenter enables the preparation of enantiomerically pure compounds via chiral resolution or asymmetric catalysis [2], a critical consideration for lead optimization where enantiomers may exhibit divergent potency, selectivity, or metabolic stability. This scenario is supported by the demonstrated utility of tetrahydrofuran-substituted pyrimidines in generating R-configured derivatives for biological evaluation [2].

Agrochemical Discovery: Development of Novel Herbicide Safeners with Distinct Xenobiotic Response Profiles

Agrochemical researchers can employ 4,6-dichloro-2-(tetrahydrofuran-3-yl)pyrimidine as a structural variant of fenclorim for structure-activity relationship studies in herbicide safener development. As demonstrated by Skipsey et al., the C2 phenyl group in fenclorim is critical for eliciting a rapid xenobiotic response (XR) with selective induction of sulfur and phenolic metabolism, a prerequisite for effective safening activity in rice [1]. Replacing the C2 phenyl with a saturated tetrahydrofuran-3-yl group is expected to modulate XR kinetics and pathway selectivity, enabling the identification of safeners with differentiated crop protection profiles, reduced off-target effects, or improved environmental compatibility. The compound may also serve as a negative control in mechanistic studies to elucidate the structural determinants of rapid vs. slow XR induction [1].

Synthesis of Anti-Inflammatory Pyrimidine Derivatives Targeting Nitric Oxide Production

The 4,6-dichloropyrimidine scaffold has demonstrated potent inhibition of immune-activated nitric oxide (NO) production, with IC50 values below 5 µM across a series of C5-substituted derivatives [1]. 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine provides an alternative C2 substitution pattern to the N,N-dimethylaminomethyleneamino group used in the reference SAR study, offering a chiral, oxygen-containing heterocyclic moiety that may enhance aqueous solubility, alter hydrogen bonding interactions, or improve metabolic stability relative to the alkylamino comparator. This makes it a valuable building block for synthesizing novel anti-inflammatory agents with potentially differentiated pharmacological properties. The compound can be elaborated at C4 and C6 via SNAr and at C5 via electrophilic substitution or cross-coupling, enabling comprehensive SAR exploration around the NO inhibition pharmacophore [1].

Quote Request

Request a Quote for 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.